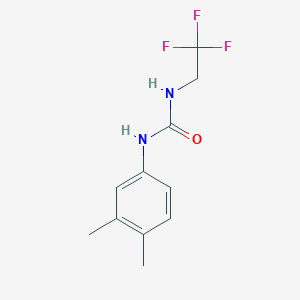
1-(3,4-Dimethylphenyl)-3-(2,2,2-trifluoroethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-3-(2,2,2-trifluoroethyl)urea, also known as DPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.3 g/mol.
作用機序
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2,2,2-trifluoroethyl)urea is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. In cancer cells, 1-(3,4-Dimethylphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to inhibit the activity of tubulin, a protein involved in cell division. In plants, 1-(3,4-Dimethylphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to inhibit the activity of enzymes involved in the biosynthesis of essential amino acids, leading to the death of the plant.
Biochemical and Physiological Effects:
1-(3,4-Dimethylphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have a range of biochemical and physiological effects, depending on the application. In cancer cells, 1-(3,4-Dimethylphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to induce apoptosis, or programmed cell death. In plants, 1-(3,4-Dimethylphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to inhibit the biosynthesis of essential amino acids, leading to the death of the plant. In material science, 1-(3,4-Dimethylphenyl)-3-(2,2,2-trifluoroethyl)urea has been used as a building block in the synthesis of new polymers with desirable properties such as high thermal stability and mechanical strength.
実験室実験の利点と制限
One of the main advantages of using 1-(3,4-Dimethylphenyl)-3-(2,2,2-trifluoroethyl)urea in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 1-(3,4-Dimethylphenyl)-3-(2,2,2-trifluoroethyl)urea is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for research on 1-(3,4-Dimethylphenyl)-3-(2,2,2-trifluoroethyl)urea. In agriculture, further studies could focus on the development of new pesticides based on 1-(3,4-Dimethylphenyl)-3-(2,2,2-trifluoroethyl)urea. In medicine, further studies could investigate the potential use of 1-(3,4-Dimethylphenyl)-3-(2,2,2-trifluoroethyl)urea in combination with other drugs for the treatment of cancer. In material science, further studies could focus on the synthesis of new polymers with even more desirable properties using 1-(3,4-Dimethylphenyl)-3-(2,2,2-trifluoroethyl)urea as a building block. Overall, 1-(3,4-Dimethylphenyl)-3-(2,2,2-trifluoroethyl)urea has the potential to make significant contributions to a range of fields and is an exciting area of research.
合成法
1-(3,4-Dimethylphenyl)-3-(2,2,2-trifluoroethyl)urea can be synthesized through a reaction between 1-(3,4-dimethylphenyl)urea and 2,2,2-trifluoroethyl isocyanate in the presence of a base catalyst such as triethylamine. The reaction occurs under mild conditions and yields 1-(3,4-Dimethylphenyl)-3-(2,2,2-trifluoroethyl)urea with a high purity.
科学的研究の応用
1-(3,4-Dimethylphenyl)-3-(2,2,2-trifluoroethyl)urea has been extensively studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, 1-(3,4-Dimethylphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have herbicidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In medicine, 1-(3,4-Dimethylphenyl)-3-(2,2,2-trifluoroethyl)urea has been investigated for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells. In material science, 1-(3,4-Dimethylphenyl)-3-(2,2,2-trifluoroethyl)urea has been used as a building block in the synthesis of new polymers with desirable properties.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c1-7-3-4-9(5-8(7)2)16-10(17)15-6-11(12,13)14/h3-5H,6H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLKOQFKUDSDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-(benzyloxy)phenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2422623.png)
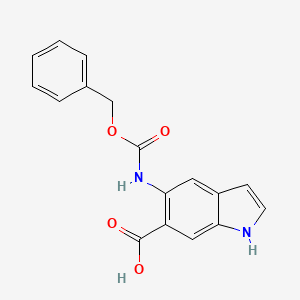

![1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2422628.png)
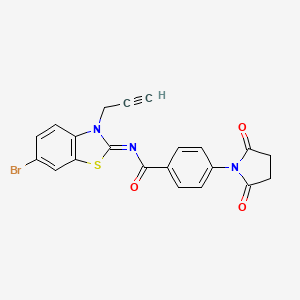

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide](/img/structure/B2422635.png)

![Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B2422638.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2422639.png)

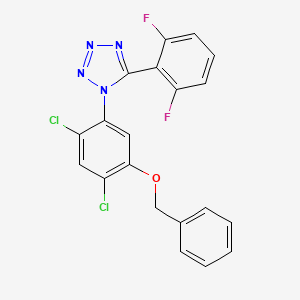
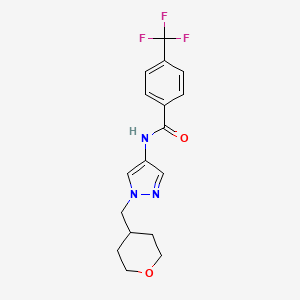
![1-(Furan-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2422645.png)